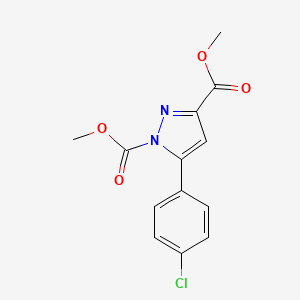

![molecular formula C13H11N5O4S3 B6512672 methyl 5-({[5-(4-methyl-1,2,3-thiadiazole-5-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)furan-2-carboxylate CAS No. 941464-28-4](/img/structure/B6512672.png)

methyl 5-({[5-(4-methyl-1,2,3-thiadiazole-5-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)furan-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiadiazoles are a class of organic compounds that contain a five-membered ring with two nitrogen atoms, two carbon atoms, and one sulfur atom . They are known for their wide range of biological activities and are used in the synthesis of various pharmaceutical compounds .

Synthesis Analysis

The synthesis of thiadiazole derivatives often involves the reaction of appropriate precursors under specific conditions . For example, the condensation reaction of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide with appropriate aldehydes can yield a series of new hydrazide–hydrazone derivatives .Molecular Structure Analysis

The molecular structure of thiadiazoles can be analyzed using various spectroscopic techniques, including 1H NMR, 13C NMR, and IR .Chemical Reactions Analysis

Thiadiazoles can undergo various chemical reactions. For instance, the reactions of 2-amino-5-mercapto-1,3,4-thiadiazoles with 2-bromo-7-methyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine can yield the corresponding sulfides .Physical And Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives can vary widely. For example, ethyl-4-methyl-1,2,3-thiadiazole-5-carboxylate has a molecular weight of 172.21 g/mol, a boiling point of 117–118 °C/15mmHg, and a density of 1.265 g/cm³ at 25 °C .Mechanism of Action

Target of Action

Similar compounds, such as derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, have been observed to exhibit antimicrobial activity, mainly against gram-positive bacteria

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. Based on the antimicrobial activity observed in similar compounds , it can be hypothesized that this compound may interfere with essential bacterial processes, leading to bacterial death

Pharmacokinetics

A study on similar compounds showed advanced pharmacokinetics in rats . This suggests that this compound might also have favorable pharmacokinetic properties, but more research is needed to confirm this.

Result of Action

Based on the potential antimicrobial activity of similar compounds , it can be hypothesized that this compound may lead to the death of bacterial cells, thereby helping to clear bacterial infections.

Future Directions

properties

IUPAC Name |

methyl 5-[[5-[(4-methylthiadiazole-5-carbonyl)amino]-1,3,4-thiadiazol-2-yl]sulfanylmethyl]furan-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5O4S3/c1-6-9(25-18-15-6)10(19)14-12-16-17-13(24-12)23-5-7-3-4-8(22-7)11(20)21-2/h3-4H,5H2,1-2H3,(H,14,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMJIJECRRLFLBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NC2=NN=C(S2)SCC3=CC=C(O3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N5O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{2-ethyl-6-[(4-methylphenyl)methyl]-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(4-ethylphenyl)acetamide](/img/structure/B6512597.png)

![N-(4-ethylphenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6512605.png)

![N-(2,5-dimethoxyphenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6512612.png)

![2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B6512620.png)

![2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(propan-2-yl)acetamide](/img/structure/B6512623.png)

![2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B6512625.png)

![2-{6-benzyl-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B6512629.png)

![N-[(2-chlorophenyl)methyl]-2-methyl-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide](/img/structure/B6512634.png)

![N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-5-cyclopropyl-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B6512676.png)

![3-{3-[4-(3-chlorophenyl)piperazine-1-carbonyl]-5-cyclopropyl-1H-pyrazol-1-yl}-1lambda6-thiolane-1,1-dione](/img/structure/B6512683.png)

![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B6512697.png)